molecular formula C12H8ClNO2 B1393231 3-(2-Chlorophenyl)pyridine-2-carboxylic acid CAS No. 1226215-66-2

3-(2-Chlorophenyl)pyridine-2-carboxylic acid

Cat. No. B1393231
M. Wt: 233.65 g/mol
InChI Key: HNUWQOZITYNSTL-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)pyridine-2-carboxylic acid” is a compound that belongs to the class of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acids are important structural motifs found in numerous bioactive molecules . They are known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .


Molecular Structure Analysis

The molecular structure of “3-(2-Chlorophenyl)pyridine-2-carboxylic acid” can be analyzed using density functional theory (DFT) calculation and compared with the X-ray diffraction value . The benzene and pyridine rings are connected through the ethylene bridge and are coplanar .


Chemical Reactions Analysis

Pyridinecarboxylic acids are known to participate in various chemical reactions. For example, they can be used as catalysts for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through the carbocation intermediate .

Scientific Research Applications

Extraction and Purification Processes

3-(2-Chlorophenyl)pyridine-2-carboxylic acid is closely related to pyridine-3-carboxylic acid (also known as nicotinic acid), which is extensively used in the food, pharmaceutical, and biochemical industries. One study discusses the intensified production of such acids through enzymatic conversion or biosynthesis. This process includes the reactive extraction as a separation step from dilute fermentation broth, highlighting the importance of this compound in industrial applications (Kumar & Babu, 2009).

In Metal Complexes and Photoluminescence

Pyridine-carboxylate ligands, closely related to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, are used in forming dinuclear complexes with copper. These complexes, structurally characterized by single-crystal X-ray crystallography, show significant emission activities, making them potential candidates for photoluminescent materials (Wu et al., 2015).

Antimicrobial Activities

Derivatives of pyridine-2-carboxylic acid have shown notable antimicrobial activities against various bacteria and fungi. This indicates the potential use of 3-(2-Chlorophenyl)pyridine-2-carboxylic acid derivatives in developing new antimicrobial agents (Tamer et al., 2018).

Role in Chemical Synthesis

Studies have shown that carboxylic acids and their derivatives play a crucial role in chemical synthesis. For instance, one study discusses the reactive extraction of picolinic acid, a compound closely related to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, using non-toxic extractant and diluent systems. This highlights its use as an intermediate in producing pharmaceuticals and other applications (Datta & Kumar, 2014).

Spectroscopic and Structural Analysis

The structural and spectroscopic characterizations of these types of compounds, including their derivatives, are vital for understanding their physical and chemical properties. This information is crucial for various applications in materials science and pharmaceuticals (Chattopadhyay et al., 2003).

Catalytic Properties and Synthesis

Carboxylic acids, including those structurally similar to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, have been shown to be effective in catalytic processes and synthesis of complex molecules. Their reactivity and ability to form various bonds make them useful in advanced chemical synthesis (Ghosh et al., 2004).

Future Directions

The future directions in the research of “3-(2-Chlorophenyl)pyridine-2-carboxylic acid” and similar compounds could involve the development of novel pyridine-based drug candidates . The unique physicochemical properties of pyridine analogs can be leveraged to improve their biological activities and physical properties .

properties

IUPAC Name

3-(2-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUWQOZITYNSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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